2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a quinoline and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-phenylquinoline-3-thiol with 6-phenyl-3,4-dihydropyrimidin-4-one under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the dihydropyrimidinone part can inhibit enzymes involved in nucleotide synthesis. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Acetylquinoline Derivatives: These compounds share the quinoline moiety and have similar biological activities.
4-Hydroxy-2-quinolones: These compounds also feature a quinoline structure and are known for their pharmaceutical applications.
Uniqueness
What sets 2-[(2-HYDROXY-4-PHENYLQUINOLIN-3-YL)SULFANYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its combined quinoline and dihydropyrimidinone structure, which provides a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H17N3O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H17N3O2S/c29-21-15-20(16-9-3-1-4-10-16)27-25(28-21)31-23-22(17-11-5-2-6-12-17)18-13-7-8-14-19(18)26-24(23)30/h1-15H,(H,26,30)(H,27,28,29) |
InChI Key |
QHYVGGACGNVRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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